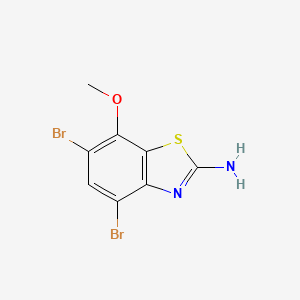![molecular formula C18H23N3O4S B2994811 N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-42-1](/img/structure/B2994811.png)
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide generally begins with the preparation of the quinazoline core. This can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates. Following the formation of the quinazoline intermediate, further functionalization involves the introduction of the dioxolo group via a suitable reagent, such as diol derivatives under acidic or basic conditions. Lastly, the isopropyl and hexanamide groups are appended through alkylation and amidation reactions, respectively, requiring appropriate reagents and catalysts.
Industrial Production Methods On an industrial scale, the production of this compound is carried out in batch or continuous processes. This involves the scaling-up of the synthetic route while optimizing reaction conditions like temperature, pressure, solvent choice, and catalyst efficiency to maximize yield and reduce impurities.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is mainly influenced by the quinazoline core and the presence of electron-donating/withdrawing groups.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents, like potassium permanganate (KMnO4) or chromium trioxide (CrO3), may be used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), facilitate the reduction reactions.
Substitution: Halogenation or nitration can be achieved using halogen sources (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed Depending on the specific reaction conditions and reagents used, the major products can vary. Oxidation might yield higher-order oxides, reduction could lead to hydrogenated forms, and substitution might introduce new functional groups, altering the compound's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry In chemistry, N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is studied for its potential as a versatile synthetic intermediate and its unique structural motifs.
Biology Biologically, this compound could be investigated for its interaction with various biomolecules, enzymes, and receptors, which might indicate its utility in drug discovery and design.
Medicine In medical research, this compound might serve as a lead compound for developing new therapeutics, particularly in targeting specific pathways or biological processes, given its intricate structure.
Industry In the industrial context, it could be utilized in the synthesis of advanced materials or specialty chemicals with particular desired properties, such as stability or reactivity under certain conditions.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating biochemical pathways. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, Van der Waals forces, or covalent bonds, contributing to its biological activity.
6. Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features. Other quinazoline derivatives or dioxolo-containing compounds might not exhibit the same reactivity or biological activity, making this compound particularly valuable for certain applications.
List of Similar Compounds:
Quinazoline
8-Oxo-quinazoline derivatives
Dioxolo-quinazoline derivatives
Hope this deep dive was helpful
Eigenschaften
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)19-16(22)6-4-3-5-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAOVCVGUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)

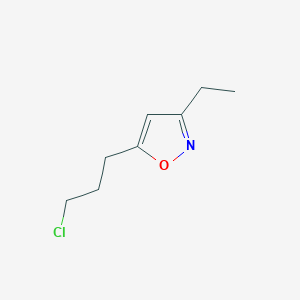
![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
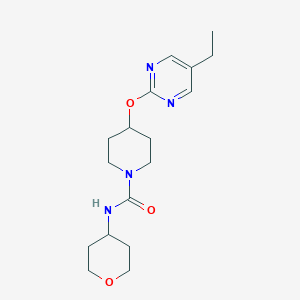
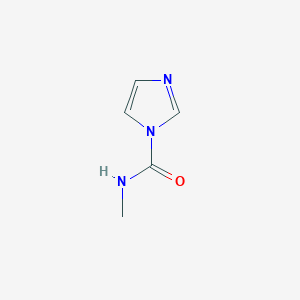
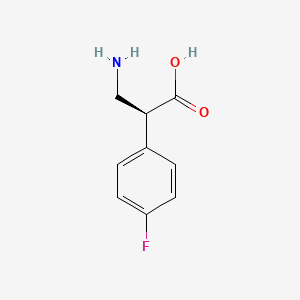
![3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2994739.png)
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
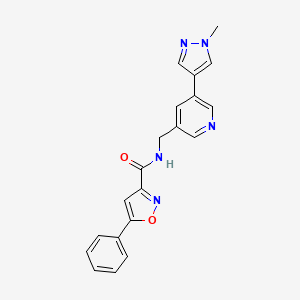
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
